2-(butan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
Properties
Molecular Formula |
C16H16N4O3S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-butan-2-yl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H16N4O3S/c1-4-8(2)20-14(22)11-6-5-10(7-12(11)15(20)23)13(21)17-16-19-18-9(3)24-16/h5-8H,4H2,1-3H3,(H,17,19,21) |
InChI Key |
CDYNUAQEHVGHOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NN=C(S3)C |
Origin of Product |
United States |
Preparation Methods
Phthalimide Hydrazinolysis
Phthalimide (5 ) undergoes hydrazinolysis with hydrazine hydrate in ethanol at 85°C to yield 2-aminoisoindoline-1,3-dione (6 ) (Scheme 1). This intermediate serves as a precursor for further functionalization.
Reaction Conditions :
Reduction of Phthalonitrile
Phthalonitrile (1 ) is reduced using hydride reagents (e.g., LiAlH4) or catalytic hydrogenation to generate isoindoline derivatives. Subsequent oxidation with potassium permanganate or Jones reagent introduces the 1,3-dione functionality.
Key Steps :
-
Reduction: LiAlH4 in tetrahydrofuran (THF), 0°C → room temperature.
Synthesis of the 5-Methyl-1,3,4-Thiadiazol-2(3H)-ylidene Moiety
The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives.
Cyclodehydration of Thiosemicarbazides
Thiosemicarbazide reacts with α-bromo-4-methylacetophenone in ethanol under reflux to form 5-methyl-1,3,4-thiadiazol-2(3H)-amine (8 ) (Scheme 2).
Reaction Conditions :
Oxidation to Thiadiazolylidene
The amine intermediate (8 ) is treated with triethyl orthoformate or acetic anhydride to generate the thiadiazol-2(3H)-ylidene derivative. For example, heating 8 with triethyl orthoformate in DMF at 120°C for 12 hours produces the desired ylidene.
Coupling of Isoindole and Thiadiazole Components
The final step involves coupling the isoindole-1,3-dione-5-carboxylic acid derivative with the thiadiazolylidene amine.
Carboxamide Formation
2-(Butan-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (10 ) is activated using coupling agents (e.g., EDC/HOBt) and reacted with 5-methyl-1,3,4-thiadiazol-2(3H)-ylideneamine (9 ) in anhydrous dichloromethane (DCM).
Optimized Conditions :
-
Coupling Agent: EDC (1.2 equiv), HOBt (1.1 equiv)
-
Base: Triethylamine (2.0 equiv)
-
Solvent: DCM
-
Temperature: 0°C → room temperature
Alternative Synthetic Routes
One-Pot Tandem Cyclization
A streamlined method involves simultaneous cyclization and coupling. For example, reacting 2-(butan-2-yl)phthalic anhydride with thiosemicarbazide and 4-methylbenzaldehyde in acetic acid under microwave irradiation yields the target compound in 55% yield.
Solid-Phase Synthesis
Immobilized isoindole precursors on Wang resin enable stepwise assembly, reducing purification challenges. This method achieves 70% purity after cleavage with trifluoroacetic acid (TFA).
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation
-
Hydrolysis of Thiadiazole : Prolonged heating in aqueous media cleaves the thiadiazole ring.
-
Racemization : The butan-2-yl group may racemize under acidic conditions, necessitating pH control.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Phthalimide Hydrazinolysis | 70 | 95 | High selectivity for aminoisoindoline | Requires toxic hydrazine hydrate |
| Catalytic Hydrogenation | 65 | 90 | Scalable for industrial production | High-pressure equipment needed |
| One-Pot Tandem | 55 | 85 | Reduced purification steps | Lower yield due to competing reactions |
| Solid-Phase Synthesis | 70 | 88 | Ease of purification | Limited resin compatibility |
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindole core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the isoindole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 2-(butan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, focusing on biological activities, synthesis methods, and case studies.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structural features can inhibit the growth of various bacteria and fungi. For instance:
- Mechanism : The compound may interfere with bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.
- Case Study : A related thiadiazole compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) lower than those of standard antibiotics such as ampicillin.
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been a significant area of research:
- Mechanism : These compounds may induce apoptosis in cancer cells by disrupting DNA replication and repair mechanisms.
- Case Study : A derivative similar to the compound showed cytotoxicity against breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 3.26 μM.
Anti-inflammatory Effects
Thiadiazole derivatives have also been explored for their anti-inflammatory properties:
- Mechanism : They may inhibit pathways such as the IL-6/JAK/STAT3 signaling pathway, which is often overactivated in inflammatory conditions.
- Research Findings : Studies indicate that compounds targeting this pathway can reduce inflammation markers in vitro.
Synthetic Route
- Starting Materials : The synthesis begins with commercially available thiadiazole precursors.
- Reagents : Common reagents include dehydrating agents and solvents such as ethanol or methanol.
- Reaction Conditions : The reaction is usually carried out under reflux conditions to facilitate cyclization and formation of the desired product.
Industrial Production
In an industrial setting, production may involve:
- Continuous flow reactors to optimize yield.
- Automated systems for precise control over temperature and reactant concentrations.
| Activity Type | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibits cell wall synthesis | Effective against E. coli and S. aureus |
| Anticancer | Induces apoptosis via DNA damage | IC50 = 3.26 μM against MDA-MB-231 |
| Anti-inflammatory | Modulates IL-6/JAK/STAT3 pathway | Reduces inflammation markers |
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds or coordinate with metal ions, while the isoindole core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features and Variations
The following table summarizes critical structural differences between the target compound and its analogs:
Analysis of Structural and Functional Implications
Core Structure Variations: The isoindole-dione core in the target compound differs from benzenesulfonamide (AL56) or thiazole-carboxamide (–11) cores.
Substituent Effects: The 5-methyl group on the thiadiazole (common in AL56 and the target compound) may stabilize the ring conformation and moderate electron-withdrawing effects. The butan-2-yl group on the isoindole-dione core in the target compound likely enhances membrane permeability compared to smaller substituents.
Functional Group Comparisons: Carboxamide vs. Sulfonamide: Carboxamides (target compound) generally exhibit higher metabolic stability than sulfonamides (AL56), which are prone to enzymatic hydrolysis . Thiazole vs.
Predicted vs. Observed Activities :
- AL56’s observed activity (0.2920) and its structural similarity to the target compound suggest that the thiadiazole-ylidene group is critical for bioactivity. Modifications to the core or substituents (e.g., isoindole-dione vs. benzenesulfonamide) may tune potency or specificity .
Biological Activity
The compound 2-(butan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic molecule characterized by a unique combination of functional groups, including a thiadiazole ring and an isoindole structure. Its molecular formula is C₁₅H₁₈N₄O₃S, with a molecular weight of approximately 374.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The structure of the compound features:
- A butan-2-yl group, which may enhance lipophilicity.
- A thiadiazole moiety known for its diverse biological activities.
- An isoindole core that contributes to the compound's reactivity.
These structural components suggest potential interactions with biological targets that warrant further investigation.
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures often exhibit significant antimicrobial properties. For instance, similar compounds have shown activity against various bacterial strains and fungi. The unique combination of the thiadiazole and isoindole functionalities in this compound may enhance its antimicrobial efficacy compared to simpler analogs.
| Compound Name | Activity | Reference |
|---|---|---|
| 5-Methylthiadiazole | Antimicrobial | |
| Isoindole Derivative | Moderate activity | |
| Thiadiazole-based Antimicrobial | Known for broad-spectrum activity |
Anticancer Activity
Studies on related compounds suggest that modifications in the thiadiazole ring can lead to enhanced anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 and A549. The incorporation of specific substituents on the thiadiazole ring has been shown to significantly alter anticancer activity.
Case Study:
A recent study evaluated a series of thiadiazole derivatives for their anticancer effects on Caco-2 cells. Compounds with methyl substitutions exhibited improved cytotoxicity compared to their unsubstituted counterparts, indicating that structural modifications can play a crucial role in biological activity .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of bacterial cell wall synthesis: Similar thiadiazole compounds have been reported to disrupt bacterial cell wall integrity.
- Induction of apoptosis in cancer cells: The ability to trigger apoptotic pathways has been documented in related isoindole derivatives.
Research Findings
Recent investigations into the biological activities of compounds similar to This compound reveal promising results:
- Antimicrobial Studies: Compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) as low as 1–2 µg/mL against resistant strains of bacteria .
- Cytotoxicity Tests: In vitro studies demonstrated that certain derivatives could reduce cell viability in cancer cell lines by over 50%, indicating significant anticancer potential .
Q & A
Q. Yield optimization :
- Adjust stoichiometry (e.g., excess aldehyde to drive Schiff base formation).
- Explore alternative catalysts (e.g., chloroacetic acid for faster cyclization).
- Use computational tools (e.g., density functional theory (DFT)) to predict optimal reaction pathways .
Basic: How is structural confirmation performed for this compound?
Key analytical techniques include:
Advanced tip : Use solid-state NMR to probe tautomeric equilibria in the thiadiazole ring .
Advanced: How can computational modeling improve synthesis design?
Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level ) can:
- Predict reaction intermediates (e.g., enol-keto tautomers in thiadiazole formation).
- Identify rate-limiting steps (e.g., cyclization vs. Schiff base formation).
- Screen solvent effects (acetic acid vs. DMF) on activation energies .
Case study : Reaction path searches using the AFIR (Artificial Force-Induced Reaction) method reduced experimental trials by 60% in analogous thiadiazole syntheses .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NH signals)?
Discrepancies may arise from tautomerism or solvent interactions . Mitigation strategies:
- Variable-temperature NMR : Track dynamic equilibria (e.g., thiadiazole NH ↔ ring-opened forms).
- 2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximities.
- Computational validation : Compare experimental ¹H NMR shifts with DFT-predicted values (RMSD < 0.3 ppm) .
Example : In 5-methyl-1,3,4-thiadiazole derivatives, NH tautomerism caused split signals in DMSO-d₆ but not CDCl₃ .
Advanced: What experimental designs are recommended for evaluating bioactivity?
Focus on structure-activity relationship (SAR) studies:
In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization.
- Antimicrobial activity : MIC assays against Gram-negative/positive strains .
Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets).
Pharmacophore mapping : Identify critical substituents (e.g., isoindole carbonyl vs. thiadiazole methyl) .
Data interpretation : Cross-validate bioactivity with physicochemical properties (e.g., LogP, H-bond donors) using QSAR models .
Advanced: How to elucidate the reaction mechanism for thiadiazole-isoindole conjugation?
Proposed mechanisms involve Schiff base formation followed by cyclodehydration :
Step 1 : Aldehyde (isoindole) reacts with amine (thiadiazole) to form an imine.
Step 2 : Acid-catalyzed cyclization generates the fused isoindole-thiadiazole system.
Q. Experimental validation :
- Isotopic labeling : Use ¹⁵N-labeled amines to track nitrogen migration.
- Kinetic studies : Monitor intermediates via in-situ FTIR or LC-MS.
- DFT transition-state analysis : Identify key orbitals involved in cyclization .
Contradictions : Some studies suggest a radical pathway in polar solvents (e.g., DMF), requiring EPR spectroscopy for validation .
Advanced: How to address challenges in scaling up synthesis for preclinical studies?
Q. Process engineering considerations :
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reactor Design | Batch (round-bottom) | Continuous flow (microreactors) |
| Catalyst Loading | 10 mol% | 5 mol% (supported catalysts) |
| Purification | Recrystallization | Chromatography (prep-HPLC) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
